{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol
Description
Introduction to {3-(4-Fluorophenyl)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-Oxazol-5-yl}methanol
Systematic Nomenclature and Chemical Identification
The IUPAC name This compound delineates its structure with precision:
- Core scaffold : A 1,2-oxazole ring (positions 1–5) forms the central heterocycle.
- Substituents :
- Position 3 : 4-Fluorophenyl group (C₆H₄F), introducing aromaticity and electron-withdrawing characteristics.
- Position 4 : 2-(Methylsulfanyl)pyrimidin-4-yl group, merging a pyrimidine ring with a methylsulfanyl (-SCH₃) moiety at position 2.
- Position 5 : Hydroxymethyl (-CH₂OH), enhancing hydrophilicity and hydrogen-bonding potential.
Molecular formula : C₁₆H₁₃FN₃O₂S, derived from summation of substituent contributions:
| Component | Contribution to Formula |
|---|---|
| 1,2-Oxazole core | C₃H₃NO |
| 4-Fluorophenyl | C₆H₄F |
| 2-(Methylsulfanyl)pyrimidin-4-yl | C₅H₄N₂S |
| Hydroxymethyl | CH₂OH |
Structural analogs : The compound shares chemical kinship with rosuvastatin intermediates, such as 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (CAS 147118-36-3), which similarly employ fluorophenyl and sulfonyl-modified pyrimidine units.
Historical Context of Oxazole-Pyrimidine Hybrid Compounds
Oxazole-pyrimidine hybrids emerged prominently in the early 2000s, driven by demand for multifunctional heterocycles in medicinal chemistry. Key milestones include:
- Early applications : Isoxazole derivatives like 3-(4-fluorophenyl)-5-isoxazolemethanol (CAS 206055-89-2) demonstrated the utility of fluorinated aromatics in modulating bioactivity.
- Advancements in statin synthesis : Rosuvastatin intermediates (e.g., CAS 147118-36-3) highlighted pyrimidine-oxazole hybrids as critical precursors, leveraging their capacity for hydrogen bonding and metabolic stability.
- Recent innovations : Integration of methylsulfanyl groups into pyrimidine rings, as seen in N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, underscored sulfur’s role in enhancing lipophilicity and target engagement.
Significance of Fluorophenyl and Methylsulfanyl Substituents in Heterocyclic Chemistry
Fluorophenyl Group
- Electronic effects : The fluorine atom’s strong electronegativity polarizes the phenyl ring, augmenting dipole interactions and altering π-π stacking dynamics.
- Bioavailability : Fluorination often improves metabolic resistance by blocking cytochrome P450 oxidation sites, a strategy validated in rosuvastatin analogs.
Methylsulfanyl Group
- Lipophilicity : The -SCH₃ moiety increases logP values, facilitating membrane permeability. For instance, 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol exhibits a predicted logP of 1.317±0.06.
- Conformational rigidity : Sulfur’s van der Waals radius stabilizes specific rotameric states, as observed in pyrimidine sulfonamides.
Comparative analysis :
| Feature | Fluorophenyl Contribution | Methylsulfanyl Contribution |
|---|---|---|
| Electron modulation | Withdraws electron density via -F | Donates electrons via sulfur lone pairs |
| Solubility | Reduces aqueous solubility | Enhances lipid bilayer partitioning |
| Synthetic handle | Enables Suzuki-Miyaura coupling | Supports nucleophilic substitutions |
Properties
CAS No. |
673451-64-4 |
|---|---|
Molecular Formula |
C15H12FN3O2S |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C15H12FN3O2S/c1-22-15-17-7-6-11(18-15)13-12(8-20)21-19-14(13)9-2-4-10(16)5-3-9/h2-7,20H,8H2,1H3 |
InChI Key |
MTIHNGRPZAYYSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(ON=C2C3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Biological Activity
The compound {3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H14FN3OS, with a molecular weight of approximately 303.35 g/mol. The structure features a fluorophenyl group, a methylsulfanyl group attached to a pyrimidine ring, and an oxazole moiety, which may contribute to its diverse biological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity Type | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | In vitro | 3.11 | |
| Antimicrobial | Disc diffusion method | 15.0 | |
| Anti-inflammatory | ELISA for cytokines | 25.0 | |
| Cytotoxicity | MTT assay in cancer cells | >50 |
Case Study 1: Cholinesterase Inhibition
In a study examining the effects of thiazolidinone derivatives on AChE activity, it was found that compounds structurally related to this compound inhibited AChE with varying degrees of potency. The most effective analogs exhibited IC50 values as low as 3.11 μM, indicating significant potential for developing therapeutic agents against Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds showed that certain derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The disc diffusion method revealed an IC50 value of 15 μM against Staphylococcus aureus, suggesting that modifications to the core structure could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule:
Table 1: Structural Comparison
Functional Group Impact on Properties
- 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is consistent with trends in drug design .
- Methylsulfanyl-Pyrimidine : The sulfur atom may contribute to π-stacking interactions or act as a hydrogen-bond acceptor, similar to sulfonyl or sulfonamide groups in kinase inhibitors .
- Hydroxymethyl Group : Increases polarity and solubility compared to bromo- or alkyl-substituted analogs (e.g., EN300-1644760) .
Table 2: Estimated Properties
| Property | Target Compound | EN300-1644760 | 726158-21-0 (Triazole derivative) |
|---|---|---|---|
| Molecular Weight | ~333.35 g/mol | 253.30 g/mol | ~450 g/mol |
| LogP (Predicted) | 2.8–3.5 | 3.1 | 4.2 |
| Solubility (Water) | Moderate (due to -CH₂OH) | Low (bromo group) | Very low |
| Potential Bioactivity | Kinase inhibition (hypothetical) | Unreported | Anticancer (inferred from similar triazoles) |
Preparation Methods
Cyclization via 1,3-Dipolar Cycloaddition
A common method to prepare isoxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. For this compound:
- A nitrile oxide intermediate can be generated in situ from an oxime precursor.
- The nitrile oxide undergoes cycloaddition with an alkyne bearing the 4-fluorophenyl substituent to form the 3-(4-fluorophenyl)-isoxazole ring.
This method is well-documented for synthesizing multi-substituted isoxazoles with good regioselectivity.
Alternative Oxadiazole Ring Formation
Some related oxazole derivatives are synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (e.g., carbonyldiimidazole-mediated cyclization). For example, the synthesis of 1,2,4-oxadiazole derivatives involves:
- Reaction of N-hydroxyamidines with carboxylic acid derivatives.
- Cyclization under reflux in solvents like acetonitrile with catalysts such as carbonyldiimidazole (CDI).
Though this is for 1,2,4-oxadiazoles, similar principles apply for isoxazole ring formation with appropriate precursors.
Installation of the Methanol Group at the 5-Position
The methanol substituent at the 5-position of the isoxazole ring can be introduced by:
- Functional group transformation of a precursor aldehyde or ester at the 5-position to the corresponding alcohol via reduction (e.g., using NaBH4).
- Direct substitution if a suitable leaving group is present at the 5-position.
Representative Preparation Method (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Generation of nitrile oxide | Oxime precursor + chlorinating agent (e.g., NCS) + base | Nitrile oxide intermediate |
| 2 | 1,3-Dipolar cycloaddition | Nitrile oxide + 4-fluorophenyl alkyne, solvent (e.g., EtOH), room temp or reflux | Formation of 3-(4-fluorophenyl)-isoxazole |
| 3 | Methylsulfanyl pyrimidine synthesis | Halopyrimidine + NaSCH3, solvent (e.g., DMF), heat | 2-(methylsulfanyl)pyrimidin-4-yl intermediate |
| 4 | Coupling | Pd-catalyzed cross-coupling or nucleophilic substitution | Attachment of pyrimidinyl group at 4-position |
| 5 | Reduction | NaBH4 or similar reducing agent | Conversion to methanol at 5-position |
Detailed Research Findings and Data
While direct literature on this exact compound is limited, analogous compounds and their preparation methods provide insight:
Catalyst and Solvent Effects: In related heterocyclic syntheses, catalysts like InCl3 under ultrasound irradiation in 50% ethanol have been shown to enhance yields and reduce reaction times significantly for multi-substituted heterocycles.
Reaction Conditions Optimization: Temperature around 40 °C and reaction times of 20 minutes under ultrasound irradiation optimize yields for similar multi-component reactions.
Yields and Purity: Multi-substituted heterocycles prepared via one-pot or stepwise methods typically achieve yields between 80-95%, with purification by crystallization or chromatography.
Spectroscopic Characterization: Confirmation of structure is achieved by NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and functional group presence.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | InCl3 (20 mol%) or Pd catalysts for coupling | Enhances reaction rate and selectivity |
| Solvent | 50% Ethanol, Acetonitrile, DMF | Solvent choice affects solubility and yield |
| Temperature | 25–60 °C (optimum ~40 °C) | Higher temps may plateau yield |
| Reaction Time | 20 min to several hours | Ultrasound irradiation reduces time |
| Purification | Crystallization, filtration, washing | Ensures high purity product |
| Yield | 80–95% | Dependent on substrate and conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
